molecular formula C9H13NO3S B1428485 2-Methanesulfonyl-5-methoxy-benzylamine CAS No. 1192347-65-1

2-Methanesulfonyl-5-methoxy-benzylamine

Cat. No. B1428485
M. Wt: 215.27 g/mol
InChI Key: YNQDJIHQAIEUKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Methanesulfonyl-5-methoxy-benzylamine is C9H13NO3S. It has a molecular weight of 215.27 g/mol.


Chemical Reactions Analysis

The hydrochloride salt of 2-Methanesulfonyl-5-methoxy-benzylamine is used as a reactant in the preparation of iminopyridine derivatives . These derivatives are used as α1 adrenoceptor antagonists for the treatment of lower urinary tract diseases .

Scientific Research Applications

Methane Utilization and Environmental Implications

Methanotrophs as Biotechnological Tools : Methanotrophs, bacteria that use methane as their carbon source, offer a variety of biotechnological applications, including the production of single-cell protein, biopolymers, and valuable compounds like methanol and lipids. These applications underscore the potential of methane-utilizing organisms in environmental technology and resource recovery from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015).

Photocatalytic Oxidation of Sulfur Compounds : The photocatalytic oxidation of sulfur compounds, including methanesulfonate derivatives, highlights the potential for environmental remediation techniques to mitigate the impact of industrial by-products. This research can inform the development of methods to handle similar compounds in industrial emissions or waste streams (Cantau et al., 2007).

Methane Oxidation and Conversion

Methane Conversion Technologies : Advances in catalysis and chemical engineering have enabled the development of processes for converting methane into more valuable chemicals and fuels. Research in this area includes exploring catalytic systems for methane oxidation and functionalization, potentially relevant for derivatives of methanesulfonate compounds (Adebajo, 2007).

Direct Oxidation of Methane to Methanol : The direct oxidation of methane to methanol represents a significant area of research with implications for the conversion of methane into more useful chemical forms. This process has been studied in various contexts, including heterogeneous and homogeneous catalysis, and could inform approaches for the functionalization of methane-derived compounds (Han et al., 2016).

properties

IUPAC Name

(5-methoxy-2-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQDJIHQAIEUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-5-methoxy-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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